N-Trichloromethylthio-cis-delta(sup 4)-cyclohexene-1,2-dicarboximide (CAS 133-06-2), commonly known as Captan, is a broad-spectrum, multi-site chloroalkylthio fungicide characterized by its tetrahydrophthalimide core and trichloromethylthio side chain. In industrial and agricultural procurement, it is primarily valued for its robust protective action against a wide array of fungal pathogens, functioning via the rapid reaction of its trichloromethylthio group with cellular thiols. Unlike systemic single-site inhibitors, its multi-site mechanism minimizes the risk of pathogen resistance. Key baseline properties include a low water solubility (approximately 3.3 to 4.9 mg/L at 25°C), an octanol-water partition coefficient (LogP) of 2.57, and a melting point of 178°C, making it highly stable and suitable for wettable powder (WP) and water-dispersible granule (WDG) formulations .
Buyers frequently consider substituting Captan with its close structural analog, Folpet (CAS 133-07-3), assuming interchangeable multi-site fungicidal performance. However, generic substitution fails because the core ring structure—a cyclohexene ring in Captan versus a benzene ring in Folpet—fundamentally alters the compound's hydrolytic stability, degradation pathway, and biological reactivity. Folpet undergoes significantly faster aqueous hydrolysis but slower thiol-mediated degradation compared to Captan, narrowing its formulation window and altering its onset of action. Furthermore, Folpet degrades into phthalimide (PI), a ubiquitous environmental contaminant derived from plastics and phthalic anhydride, which severely complicates regulatory residue tracking. In contrast, Captan degrades into tetrahydrophthalimide (THPI), providing a distinct, unambiguous analytical marker. Substituting Captan with Folpet can therefore lead to premature formulation breakdown, false positives in compliance testing, and reduced efficacy during critical pathogen germination phases [1].
The stability profile of Captan is inversely related to its aromatic analog, Folpet, depending on the environment. In aqueous solutions, Captan exhibits superior hydrolytic stability, whereas Folpet hydrolyzes rapidly (with a half-life dropping to between 67 seconds and 2.6 hours depending on pH). Conversely, in biological systems containing sulfhydryl compounds (blood or cellular thiols), Captan undergoes thiol-mediated degradation significantly faster than Folpet [1].
| Evidence Dimension | Hydrolysis rate vs. Thiol-mediated degradation rate |
| Target Compound Data | Slower aqueous hydrolysis; faster thiol-mediated degradation |
| Comparator Or Baseline | Folpet (Faster aqueous hydrolysis; slower thiol-mediated degradation) |
| Quantified Difference | Inverted kinetic stability profile between aqueous and biological environments |
| Conditions | Aqueous media vs. biological thiol-rich environments |
Captan provides a wider processing window for aqueous formulations while ensuring a more rapid localized fungicidal reaction upon cellular entry compared to its aromatic analog.
A critical procurement differentiator for agricultural applications is the ability to accurately track degradation products for regulatory compliance. Captan degrades exclusively into tetrahydrophthalimide (THPI), a highly specific and reliable analytical marker. In contrast, Folpet degrades into phthalimide (PI). Because PI is also a ubiquitous environmental artifact formed from phthalic anhydride (commonly found in plastics and house dust), Folpet residue analysis is highly susceptible to false positives and background interference, complicating Maximum Residue Limit (MRL) enforcement [1].
| Evidence Dimension | Primary degradation marker specificity |
| Target Compound Data | Degrades to THPI (highly specific analytical marker) |
| Comparator Or Baseline | Folpet (Degrades to PI, a ubiquitous environmental contaminant) |
| Quantified Difference | Elimination of background interference in GC/LC-MS/MS residue tracking |
| Conditions | Standard QuEChERS extraction and environmental residue monitoring |
Procuring Captan eliminates the regulatory compliance risks and false-positive residue detections associated with the ubiquitous background contamination of Folpet's primary metabolite.
In application-specific performance against Venturia inaequalis (the causal agent of apple scab), the timing of application reveals significant efficacy differences between structural analogs. Controlled in vivo trials demonstrate that Captan provides noticeably superior disease control when applied during the critical pathogen germination phase compared to Folpan (Folpet formulations), achieving the higher efficacy levels required for early-stage protection [1].
| Evidence Dimension | Scab control efficacy during germination spray timing |
| Target Compound Data | High efficacy in arresting germination |
| Comparator Or Baseline | Folpet (Noticeably reduced efficacy during the same spray timing) |
| Quantified Difference | Significant observable improvement in scab reduction for Captan over Folpet during early infection |
| Conditions | In vivo application during the germination phase of Venturia inaequalis |
For early-season crop protection programs, Captan is the superior procurement choice to arrest pathogen development before systemic infection occurs.
Because Captan demonstrates superior efficacy during the pathogen germination phase compared to aromatic analogs like Folpet, it is the optimal active ingredient for early-season protective sprays against Venturia inaequalis (apple scab) and Botrytis cinerea. Its rapid thiol-mediated reactivity ensures immediate pathogen neutralization upon spore contact [1].
In markets with stringent Maximum Residue Limits (MRLs), Captan is preferred over Folpet. Captan's degradation into the highly specific THPI metabolite avoids the severe false-positive risks associated with Folpet's PI metabolite, which is a ubiquitous environmental contaminant from plastics. This ensures clean, unambiguous analytical audits [2].
Due to its slower rate of aqueous hydrolysis relative to Folpet, Captan is better suited for complex aqueous tank-mixes and water-dispersible granule (WDG) formulations where extended pre-application stability is required without premature active ingredient degradation [3].
Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard